molecular formula C11H8BrClN2O B8124294 3-(Benzyloxy)-5-bromo-2-chloropyrazine

3-(Benzyloxy)-5-bromo-2-chloropyrazine

Cat. No. B8124294
M. Wt: 299.55 g/mol
InChI Key: KOIZNXMVTYAMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)-5-bromo-2-chloropyrazine is a useful research compound. Its molecular formula is C11H8BrClN2O and its molecular weight is 299.55 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Key Intermediates : 3-(Benzyloxy)-5-bromo-2-chloropyrazine has been utilized in the synthesis of key intermediates for various chemicals. For instance, Ji Ya-fei (2009) reported the successful synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a crucial intermediate for preparing chlorantraniliprole, in 39.5% overall yield (Ji Ya-fei, 2009).

  • Efficient Synthesis Methods : Niu Wen-bo (2011) described an efficient and effective method for synthesizing 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid using phosphorus oxybromide, which is important for producing chlor-antraniliprole, a new insecticide (Niu Wen-bo, 2011).

  • Potential in Medical and Agrochemical Fields : D. Pinto et al. (1997) synthesized (E)-3-(2'-benzyloxy-6'-hydroxyphenyl)-5-styrylpyrazoles from (E)-2-styrylchromones and hydrazines, highlighting their potential applications in medical and agrochemical industries (D. Pinto, Artur M. S. Silva, J. Cavaleiro, 1997).

  • Antimycobacterial Applications : Lucia Semelková et al. (2017) discovered that substituted N-benzyl-3-chloropyrazine-2-carboxamides demonstrate potential as antimycobacterial agents and exhibit no significant toxicity (Lucia Semelková et al., 2017).

  • Synthesis and Characterization of Pyrazoline Compounds : M. K. Samad et al. (2015) synthesized and characterized 3,5-disubstituted pyrazoline compounds from diazodibenzyloxy chalcones, offering insights into azo-linked pyrazolines with different azo-linkages and benzyl groups (M. K. Samad, Lana H. Chawishli, A. J. Hussein, 2015).

  • Potential Tuberculostatic Agent : A study by K. Wisterowicz et al. (1989) demonstrated that N-pyrazinylthioureas, which can be derived from similar compounds, show promise as tuberculostatic agents with a range of effective concentrations (K. Wisterowicz et al., 1989).

properties

IUPAC Name

5-bromo-2-chloro-3-phenylmethoxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O/c12-9-6-14-10(13)11(15-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIZNXMVTYAMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CN=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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